3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine
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Overview
Description
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine is a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential, particularly as an HER2 inhibitor.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting cell proliferation. This mechanism is crucial for its potential use in treating certain types of cancer .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Used as an antimicrobial agent.
Domiphen bromide: Known for its antiseptic properties.
Uniqueness
What sets 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
3-cyclopropyl-5-[[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S/c19-18(20,21)14-4-1-5-15(10-14)28(25,26)24-8-2-3-12(11-24)9-16-22-17(23-27-16)13-6-7-13/h1,4-5,10,12-13H,2-3,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGAVRRQNQCEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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